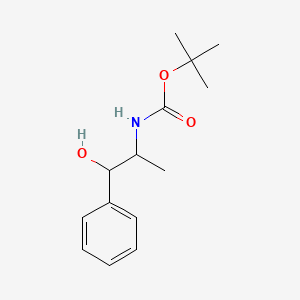

tert-Butyl 2-hydroxy-1-methyl-2-phenylethylcarbamate

Description

Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate: is a research compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . This compound is primarily used in scientific research and is not intended for human or veterinary use.

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate |

InChI |

InChI=1S/C14H21NO3/c1-10(15-13(17)18-14(2,3)4)12(16)11-8-6-5-7-9-11/h5-10,12,16H,1-4H3,(H,15,17) |

InChI Key |

XQMKOBSKWGMZQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-hydroxy-1-methyl-2-phenylethylcarbamate involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method includes the use of Boc acid anhydride and ethanol as solvents, followed by the addition of 70% ammonia solution . The reaction mixture is stirred at 0°C for one hour and then at room temperature for 18 hours .

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and controlled reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts , Cs2CO3 , and 1,4-dioxane as a solvent . The conditions vary depending on the desired reaction, but typically involve controlled temperatures and reaction times to ensure the formation of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the palladium-catalyzed cross-coupling reaction with aryl halides can produce N-Boc-protected anilines .

Scientific Research Applications

Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and for the preparation of N-Boc-protected anilines.

Biology: It is used in in-vitro studies to investigate cellular processes and molecular interactions.

Medicine: While not used directly in medicine, it serves as a precursor for the synthesis of biologically active compounds.

Industry: It is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position.

Mechanism of Action

The mechanism of action of tert-Butyl 2-hydroxy-1-methyl-2-phenylethylcarbamate involves its interaction with specific molecular targets and pathways. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These interactions are crucial for its effects in various biological processes.

Comparison with Similar Compounds

Similar Compounds

- tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate

- N-(1-hydroxy-3-phenylpropan-2-yl)carbamic acid tert-butyl ester

- N-(tert-Butoxycarbonyl)-DL-phenylalaninol

Uniqueness

Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate is unique due to its specific molecular structure, which allows it to selectively enhance the slow inactivation of voltage-gated sodium channels . This property makes it particularly useful in research focused on cellular processes and molecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.